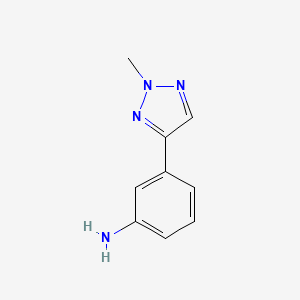
3-(2-Methyl-2H-1,2,3-triazol-4-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methyl-2H-1,2,3-triazol-4-yl)Benzenamine is a heterocyclic compound that contains a triazole ring attached to a benzenamine moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-2H-1,2,3-triazol-4-yl)Benzenamine typically involves the use of “click chemistry,” a powerful and versatile synthetic approach. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The general synthetic route includes the following steps:
Preparation of the Azide Intermediate: The starting material, 2-methyl-2H-1,2,3-triazole, is converted to its corresponding azide derivative using sodium azide in an appropriate solvent.
Cycloaddition Reaction: The azide intermediate is then reacted with an alkyne derivative of benzenamine in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, to form the desired triazole product.
Industrial Production Methods
Industrial production of 3-(2-methyl-2H-1,2,3-triazol-4-yl)Benzenamine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-methyl-2H-1,2,3-triazol-4-yl)Benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring and benzenamine moiety can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
3-(2-methyl-2H-1,2,3-triazol-4-yl)Benzenamine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and antiviral drugs.
Materials Science: It is employed in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Organic Synthesis: The triazole ring serves as a versatile scaffold for the construction of complex organic molecules, facilitating the synthesis of various functionalized compounds.
Chemical Biology: The compound is used in bioconjugation and labeling studies, enabling the investigation of biological processes at the molecular level.
Mecanismo De Acción
The mechanism of action of 3-(2-methyl-2H-1,2,3-triazol-4-yl)Benzenamine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds, coordinate with metal ions, and participate in π-π stacking interactions, contributing to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents, such as 1,2,3-triazole-4-carboxylic acid or 1,2,3-triazole-4-methylamine.
Benzenamine Derivatives: Compounds with similar benzenamine moieties but different substituents, such as 4-aminobenzoic acid or 4-methylbenzenamine.
Uniqueness
3-(2-methyl-2H-1,2,3-triazol-4-yl)Benzenamine is unique due to the specific combination of the triazole ring and benzenamine moiety. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H10N4 |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
3-(2-methyltriazol-4-yl)aniline |
InChI |
InChI=1S/C9H10N4/c1-13-11-6-9(12-13)7-3-2-4-8(10)5-7/h2-6H,10H2,1H3 |
Clave InChI |
FGARRBFJWZBAOI-UHFFFAOYSA-N |
SMILES canónico |
CN1N=CC(=N1)C2=CC(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


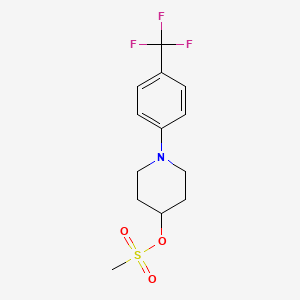
![7-Bromo-1,5-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B13912011.png)
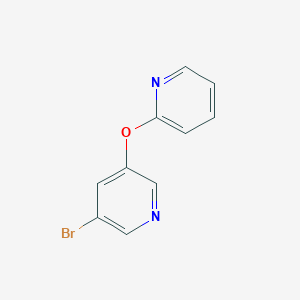
![2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13912035.png)
![(3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid](/img/structure/B13912037.png)
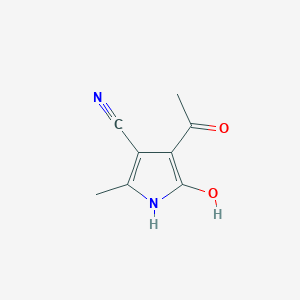
![4-Bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoic acid](/img/structure/B13912045.png)

![Methyl [(2-thioxobenzo[d]thiazol-3(2H)-yl)methyl] cyanocarbonimidodithioate](/img/structure/B13912053.png)
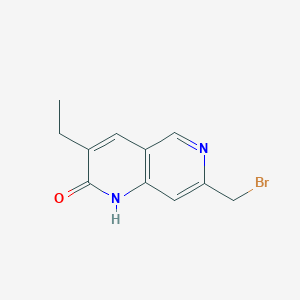
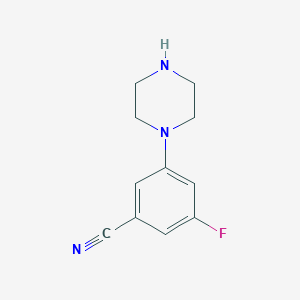
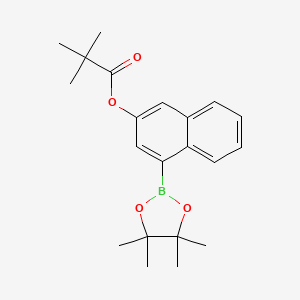

![2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethanamine](/img/structure/B13912094.png)
